Ethyl methyl terephthalate

Catalog No.
S1907580
CAS No.
22163-52-6
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl terephthalate

Standard dimethyl terephthalate (DMT) fails to detect asymmetric PET thermal decomposition products, compromising environmental and recycling analyses. EMT provides the exact asymmetric reference standard:

  • Validates HS-SPME-GC-MS detection of PET in alluvial soil with uncompromised accuracy.
  • Monitors cross-transesterification kinetics in subcritical ethanolysis, critical for process optimization.
  • Acts as asymmetric monomer enabling novel liquid crystalline polymers via differential reactivity.

CAS Number

22163-52-6

Product Name

Ethyl methyl terephthalate

IUPAC Name

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3

InChI Key

SGPZSOQUJLFTMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC

Synonyms

Terephthalic acid ethyl methyl ester, Ethyl methyl benzene-1,4-dicarboxylate, 1,4-Benzenedicarboxylic acid, ethyl methyl ester, Methyl ethyl terephthalate, 4-(Ethoxycarbonyl)methyl benzoate

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Ethyl methyl terephthalate (EMT, CAS 22163-52-6) is a mixed diester of terephthalic acid featuring both an ethyl and a methyl group on the para-substituted benzene ring. With a molecular weight of 208.21 g/mol and a boiling point of approximately 293 °C, this asymmetric compound is primarily procured as a highly specific analytical reference standard and a specialized monomer [1]. Unlike symmetric terephthalates, EMT's broken symmetry alters its thermal profile and transesterification kinetics, making it a critical marker in advanced polymer recycling studies, particularly for tracking PET depolymerization in mixed-alcohol systems [2].

Research Fit

1
Asymmetric diester scaffold Provides unique GC-MS molecular ion (m/z 208) and characteristic NMR AA'BB' aromatic pattern absent in symmetric diesters, supporting unambiguous identification in complex mixtures.
2
Chemoselective reactivity profile Differential methyl vs ethyl ester reactivity enables sequential orthogonal transformations of the terephthalate core, a capability not accessible with symmetric dimethyl or diethyl terephthalate.
3
Ambient-temperature liquid handling Remains liquid or low-melting solid at room temperature, supporting solvent-free metered dispensing in continuous-flow synthesis without the heated infrastructure required for high-melting symmetric analogs.

Procurement substitution of EMT with common symmetric analogs like dimethyl terephthalate (DMT) or diethyl terephthalate (DET) fundamentally compromises analytical and synthetic workflows [1]. In environmental testing, DMT cannot calibrate for the specific asymmetric thermal decomposition products of polyethylene terephthalate (PET) found in complex matrices. Similarly, in chemical recycling research, symmetric esters fail to serve as reference standards for cross-transesterification kinetics during subcritical ethanolysis [2]. Furthermore, the high crystallinity and ~142 °C melting point of DMT drastically alter solubility and processability compared to the lower-melting, asymmetric EMT, precluding direct substitution in specialized polymer synthesis [3].

Substitution Risk

NMR
Spectral signature mismatch DMT or DET produce a singlet at δ ~8.1 ppm, whereas EMT generates an AA'BB' multiplet (J ≈ 8.0–8.3 Hz). Substitution would prevent quantification of unsymmetrical diester sequences in copolyesters.
MS
Molecular ion offset EMT (m/z 208) is offset +14 Da from DMT (m/z 194) and −14 Da from DET (m/z 222). Using a symmetric analog would cause isobaric interference or loss of specificity in multi-analyte terephthalate monitoring.
RXN
Chemoselectivity absent Symmetric diesters lack the methyl/ethyl differentiation required for sequential nucleophilic cleavage. Replacing EMT with DMT or DET may block regioselective derivatization pathways in stepwise polymer synthesis.

Analytical Calibration for PET Microplastic Degradation

In the quantification of polyethylene terephthalate (PET) microplastics in complex matrices such as alluvial soils, thermal decomposition yields specific asymmetric markers. EMT provides the exact retention time (e.g., 16.99 min in HS-SPME-GC-MS) and m/z fragmentation profile (163, 149) required for accurate calibration [1]. Standard symmetric markers like DMT fail to match this specific degradation signature, leading to inaccurate quantification of weathered or thermally degraded PET [2].

Evidence DimensionChromatographic calibration accuracy for PET thermal decomposition
Target Compound DataExact retention (16.99 min) and m/z matching (163, 149) for asymmetric degradation products.
Comparator Or BaselineDMT (Standard symmetric marker)
Quantified DifferenceDMT cannot calibrate for the specific 16.99 min retention time and asymmetric m/z profile of EMT.
ConditionsHS-SPME-GC-MS analysis of alluvial soil samples

Environmental testing laboratories must procure the exact EMT standard to accurately identify and quantify PET microplastics in matrices where thermal degradation yields mixed-ester markers.

GC-MS Ion Differentiation
Head-to-head
EMT M⁺· m/z 208
DMT M⁺· m/z 194
DET M⁺· m/z 222
DMTEMTDET
Supports unambiguous SIM-based quantification without isobaric interference.
Δ = ±14 Da; NIST #282521 main library match.

Kinetic Tracking in Mixed-Alcohol Solvolysis

During the chemical recycling of PET via subcritical or supercritical ethanolysis, cross-transesterification with trace methanol or mixed alcohols generates asymmetric intermediates [1]. EMT is uniquely required as a reference standard to quantify the formation rates of these mixed esters. Symmetric baseline compounds like DMT and DET cannot track the step-wise exchange of alkoxy groups, blinding researchers to the true reaction kinetics and intermediate distributions .

Evidence DimensionQuantification of cross-transesterification intermediates
Target Compound DataEnables direct quantification of asymmetric esterification steps.
Comparator Or BaselineDMT and DET (Symmetric esters)
Quantified DifferenceSymmetric esters provide 0% visibility into asymmetric intermediate formation during mixed-alcohol solvolysis.
ConditionsSubcritical/supercritical ethanolysis of PET

Chemical recycling researchers require EMT to accurately map depolymerization kinetics and optimize solvent recovery in advanced PET recycling processes.

¹H NMR Aromatic Pattern
Head-to-head
EMT: AA'BB' quartet, J ≈ 8.03 Hz
DMT/DET: Sharp singlet
Enables quantification of unsymmetrical sequence distribution in copolyesters.
220 MHz NMR; Gouinlock et al., J. Appl. Polym. Sci. 1976.

Thermal Processability and Symmetry Breaking

The asymmetric esterification in EMT breaks the C2v symmetry of the terephthalate core, fundamentally altering its thermal properties. While the industry-standard DMT is a highly crystalline solid with a melting point of 140–142 °C [1], EMT exists as a liquid or low-melting semi-solid at room temperature [2]. This drastic reduction in melting point enhances its solubility in organic solvents and lowers the thermal energy required for melt-phase processing .

Evidence DimensionMelting point and thermal processability
Target Compound DataLiquid or low-melting semi-solid at 25 °C
Comparator Or BaselineDMT (Melting point: 140–142 °C)
Quantified Difference>115 °C reduction in melting point due to broken molecular symmetry.
ConditionsStandard atmospheric pressure (100 kPa)

Materials scientists utilize EMT's significantly lower melting point to improve solubility and processability when synthesizing novel specialized copolyesters or liquid crystalline polymers.

Physical State at 20–25 °C
Reported
EMT: Liquid/low-melting solid
DMT: Crystalline solid, mp 140–142 °C
DET: Solid, mp 42–45 °C
Supports ambient-temperature liquid dispensing for solvent-free process engineering.
Predicted bp 293 °C; density 1.145 g/cm³.
Lipophilicity (XLogP3)
Head-to-head
EMT: 2.7
DMT 2.2EMTDET 3.8
Predicts intermediate RP-HPLC retention, enabling baseline separation from symmetric diesters.
ΔXLogP3 = +0.5 vs DMT; −1.1 vs DET. TPSA identical: 52.6 Ų.
Ester Chemoselectivity
Class-level
Methyl ester cleaved preferentially over ethyl ester (NaCN/HMPA, CH₃CO₂NH₄/DMSO).
Supports sequential orthogonal derivatization for asymmetric telechelic building blocks.
Class-level principle; substrate-specific rate ratios require verification.
PET Recycling Marker
Class-level
EMT forms via partial transesterification when ethanol contaminates methanolysis.
Serves as a specific diagnostic indicator of ethanol cross-contamination in DMT product streams.
Quantitative correlation to feed ratio requires in-house calibration.

Environmental Microplastic Quantification

EMT is the required analytical reference standard for HS-SPME-GC-MS workflows detecting thermally degraded PET in complex matrices like alluvial soils, where standard DMT markers fail [1].

Advanced Polymer Recycling Studies

Essential for tracking reaction kinetics, intermediate formation, and cross-transesterification rates during the subcritical or supercritical mixed-alcohol solvolysis of PET waste [2].

Asymmetric Copolyester Synthesis

Utilized as a specialized monomer in materials science to leverage its lower melting point and differential transesterification reactivity for producing novel liquid crystalline polymers[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PET recycling QC reference standard
Characteristic m/z 208 and intermediate GC retention
Method specificity; ethanol contamination detection
Copolyester sequence distribution by NMR
AA'BB' aromatic multiplet (J ≈ 8.03 Hz)
Calibration fidelity; sequence integration accuracy
Stepwise asymmetric polymer synthesis
Selective methyl ester cleavage
Reaction fidelity; impurity control after first deprotection
Continuous-flow polyester monomer feedstock
Liquid or low-melting state at ambient temperature
Pump metering precision; thermal stability under transesterification

XLogP3

2.7

Wikipedia

1,4-Benzenedicarboxylic acid, ethyl methyl ester

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